5-Bromo-6-methylbenzothiazole
Description
5-Bromo-6-methylbenzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with bromine and methyl substituents at positions 5 and 6, respectively. Such compounds are pivotal in pharmaceutical and materials chemistry due to their reactivity and ability to serve as intermediates in synthesizing bioactive molecules .
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI Key |
UTJUSEKUXZCYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Variations
- 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6):
This compound features an imidazo-thiazole fused ring system (C₁₂H₁₇N₃O₃S, MW 283.35) with bromo and methyl groups at positions 5 and 6. The fused imidazole ring enhances rigidity and electronic effects compared to benzothiazole derivatives . - 5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6):
A benzoimidazole derivative (C₈H₇BrN₂O, MW 227.06) with bromo and methoxy substituents. The methoxy group increases solubility but reduces electrophilicity compared to methyl . - 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole (CAS 65858-51-7):
A benzothiadiazole derivative with bromomethyl and chloro groups. The electron-withdrawing benzothiadiazole core and halogen substituents enhance reactivity in cross-coupling reactions .
Substituent Position and Reactivity
- Bromine at position 5 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes nucleophilic substitution with secondary amines, suggesting similar reactivity for 5-bromo analogs in benzothiazoles .
- Methyl groups (e.g., in 6-Chloro-7-methyl-...benzodithiazine , ) improve lipophilicity but may sterically hinder reactions at adjacent positions .
Physical and Spectral Properties
Key Research Findings
Reactivity : Bromine at position 5 in thiadiazole/imidazole systems is highly susceptible to nucleophilic substitution, enabling diversification into amines or ethers .
Spectral Signatures : Methyl and bromo groups generate distinct ¹H-NMR signals (e.g., δ 2.44 for CH₃ in benzodithiazine), aiding structural characterization .
Thermal Stability : High melting points (e.g., 330–331°C for benzodithiazine derivatives) suggest robust thermal stability for halogenated heterocycles .
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